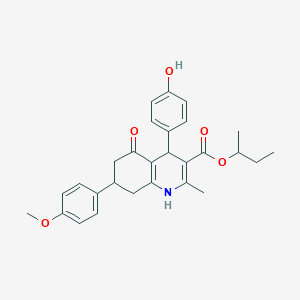
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as DPMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPMC is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mécanisme D'action
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act as a dopamine receptor antagonist. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to bind to dopamine receptors in the brain, which may help to regulate dopamine levels and improve symptoms associated with certain diseases.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain, the inhibition of certain enzymes, and the reduction of inflammation. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been shown to have potential applications in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is that it is a relatively new compound, and its full range of potential applications and limitations are not yet fully understood.
Orientations Futures
There are many potential future directions for research on (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential limitations and side effects. Additionally, future research may focus on developing new synthetic compounds that are similar to (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride but have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride involves several steps, including the reaction of piperidine with 3,4-dimethoxybenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with acetyl chloride to form the hydrochloride salt of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride.
Applications De Recherche Scientifique
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been used in a variety of research studies, including studies on the central nervous system, cardiovascular system, and immune system. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-10(8-13(12)18-2)14(16)11-4-3-7-15-9-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJPPSSBDHUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCNC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethoxyphenyl)carbonyl]piperidine, AldrichCPR | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-iodo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124531.png)
![2-[{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5124537.png)

![5-(2-furyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5124544.png)



![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)